Product packaging for N-Formyl-L-glutamic acid(Cat. No.:CAS No. 1681-96-5)

N-Formyl-L-glutamic acid

Cat. No.: B167463
CAS No.: 1681-96-5
M. Wt: 175.14 g/mol
InChI Key: ADZLWSMFHHHOBV-BYPYZUCNSA-N
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Description

N-Formyl-L-glutamic acid, also known as N-formyl-L-glutamate, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). Tetrahydrofolic acid and this compound can be biosynthesized from N5-formyl-THF and L-glutamic acid through its interaction with the enzyme formimidoyltransferase-cyclodeaminase. In humans, this compound is involved in the folate metabolism pathway, the folate malabsorption, hereditary pathway, and the methotrexate action pathway. This compound is also involved in the metabolic disorder called methylenetetrahydrofolate reductase deficiency (MTHFRD).
This compound is a N-acyl-L-glutamic acid and a N-formyl amino acid. It has a role as a mouse metabolite. It is a conjugate acid of a N-formyl-L-glutamate(2-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO5 B167463 N-Formyl-L-glutamic acid CAS No. 1681-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-formamidopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO5/c8-3-7-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZLWSMFHHHOBV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168490
Record name N-Formylglutamate
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Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Formyl-L-glutamic acid
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CAS No.

1681-96-5
Record name N-Formyl-L-glutamic acid
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Record name N-Formylglutamate
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Record name N-formyl-L-glutamic acid
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Record name N-Formyl-L-glutamic acid
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URL http://www.hmdb.ca/metabolites/HMDB0003470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Contextualization Within N Acyl L α Amino Acid Anions and Glutamic Acid Derivatives

N-Formyl-L-glutamic acid is chemically classified as both a glutamic acid derivative and an N-acyl-L-α-amino acid. chemicalbook.com This classification stems from its structure: it is fundamentally an L-glutamic acid molecule that has been modified by the addition of a formyl group (-CHO) to its alpha-amino group. Glutamic acid and its derivatives are compounds that contain glutamic acid or a version of it resulting from a reaction at its amino or carboxy groups. umaryland.edu

The broader category, N-acyl-L-α-amino acids, encompasses any L-α-amino acid that has an acyl group attached to its nitrogen atom. ebi.ac.uk In the case of this compound, the formyl group is the specific acyl substituent. When this compound loses protons from its two carboxy groups, it becomes a doubly-charged anion known as N-formyl-L-glutamate. umaryland.edu This anionic form is the conjugate base of this compound. chemicalbook.comechemi.com

Significance As a Central Metabolite and Enzymatic Intermediate

N-Formyl-L-glutamic acid is recognized as a primary metabolite, meaning it is directly involved in the normal growth, development, and reproduction of an organism. Its presence is ubiquitous, found in living organisms from bacteria to humans.

The most well-documented role of this compound is as a key intermediate in the enzymatic degradation of L-histidine. nih.gov This metabolic pathway breaks down the amino acid histidine, and this compound appears as a transient compound. Specifically, it is formed from N-formimino-L-glutamate through the action of the enzyme N-formimino-L-glutamate deiminase. tamu.eduacs.org

Subsequently, this compound is hydrolyzed by another enzyme, N-formyl-L-glutamate deformylase (also called N-formyl-L-glutamate amidohydrolase), to yield L-glutamate and formate (B1220265). tamu.eduacs.org This process links histidine metabolism to folate-dependent pathways, as it serves to channel one-carbon units from formiminoglutamate into the folate pool. In humans, it is specifically involved in the pathway related to hereditary folate malabsorption.

Scope of Academic Inquiry and Research Focus

This compound in L-Histidine Catabolism Pathways

The breakdown of L-histidine in various organisms, including bacteria like Pseudomonas and Streptomyces, proceeds through a series of enzymatic steps that ultimately yield L-glutamate. ebi.ac.uknih.govmdpi.com This pathway involves the sequential formation of urocanate, imidazol-4-on-5-ylpropionate, and N-formimino-L-glutamate (FIGA). ebi.ac.uknih.gov The subsequent metabolism of FIGA leads to the production of this compound.

Formation from N-Formimino-L-Glutamic Acid (FIGA)

This compound is generated from N-formimino-L-glutamate through a deamination reaction. researchgate.netacs.org In some bacteria, this conversion is part of a two-step process to produce L-glutamate, whereas other organisms can directly hydrolyze FIGA to L-glutamate and formamide (B127407). acs.orgacs.org

Enzymatic Deamination Catalyzed by N-Formimino-L-Glutamate Iminohydrolase (HutF/Pa5106)

The enzyme responsible for the conversion of FIGA to this compound and ammonia is N-formimino-L-glutamate iminohydrolase, also known as HutF. researchgate.netacs.org In Pseudomonas aeruginosa, this enzyme is identified by the locus tag Pa5106. researchgate.nettamu.edu HutF is a member of the amidohydrolase superfamily and plays a critical role in the histidine degradation pathway. researchgate.netacs.orgnih.gov The reaction catalyzed by HutF is the penultimate step in one of the known pathways for L-histidine degradation to L-glutamate. psu.edu

Molecular Basis of HutF Activity and Specificity

HutF belongs to the amidohydrolase superfamily, characterized by a metal center within a (β/α)₈-barrel protein fold. researchgate.netacs.org The active site of P. aeruginosa HutF contains a single zinc atom coordinated by three histidine residues (His-56, His-58, His-232) and one aspartate residue (Asp-320). researchgate.netacs.org A water molecule, which acts as the nucleophile in the reaction, is also coordinated to the zinc ion. researchgate.netacs.org

The proposed catalytic mechanism involves the following key steps: acs.orgnih.govpsu.edu

His-269 acts as a general base, abstracting a proton from the metal-bound water molecule. nih.govpsu.edu

The resulting hydroxide (B78521) ion attacks the formimino group of the substrate, N-formimino-L-glutamate, to form a tetrahedral intermediate. researchgate.netnih.gov

The collapse of this intermediate is initiated by Asp-320 abstracting a second proton. nih.govpsu.edu

The C-N bond of the substrate is cleaved, and a proton is transferred from His-269 to form ammonia and the N-formyl-L-glutamate product. nih.govpsu.edu

An invariant glutamate (B1630785) residue, Glu-235, is thought to be crucial for substrate binding through an ion pair interaction with the positively charged formimino group of the substrate. researchgate.netnih.gov The specificity of HutF is high for N-formimino-L-glutamate, with no significant activity observed with other N-substituted amino acids. acs.org

Table 1: Key Residues in the Active Site of P. aeruginosa HutF and Their Proposed Functions

ResidueFunctionReference
His-56Zinc coordination researchgate.netacs.org
His-58Zinc coordination researchgate.netacs.org
His-232Zinc coordination researchgate.netacs.org
Asp-320Zinc coordination, proton abstraction researchgate.netnih.govacs.org
His-269General base, proton transfer nih.govpsu.edu
Glu-235Substrate binding researchgate.netnih.gov
Gln-61Hydrogen bonding with substrate researchgate.netacs.org
Tyr-121Hydrogen bonding with substrate researchgate.netacs.org
His-206Hydrogen bonding with substrate researchgate.netacs.org
Arg-82Ion pairing with substrate researchgate.netacs.org
Arg-209Ion pairing with substrate researchgate.netacs.org

Hydrolytic Conversion to L-Glutamic Acid and Formate

The final step in this histidine catabolic pathway is the hydrolysis of this compound. nih.gov

Mechanism of Action of Formylglutamate Amidohydrolase (FGase)

Formylglutamate amidohydrolase (FGase), also known as N-formylglutamate deformylase, catalyzes the hydrolysis of this compound to produce L-glutamic acid and formate. nih.govebi.ac.uk This enzyme carries out the terminal reaction in the five-step histidine utilization pathway in Pseudomonas putida. nih.gov

In P. putida, FGase has been purified and characterized. It is a monomer with a molecular weight of approximately 50,000 daltons. nih.gov The enzyme's activity is stimulated by divalent metal ions, with cobalt (Co²⁺) being the most effective activator, followed by iron (Fe²⁺). nih.gov The optimal pH for FGase activity is in the range of 7 to 8. nih.gov The enzyme exhibits a Michaelis constant (Km) of 14 mM for its substrate, this compound. nih.gov In P. aeruginosa, the protein Pa5091 has been identified as the FGase, catalyzing the hydrolysis of N-formyl-L-glutamate to formate and L-glutamate. tamu.edubeilstein-institut.de

N-acetyl-L-glutamate and N-formyl-L-aspartate act as competitive inhibitors of FGase, with Ki values of 6 mM and 9 mM, respectively. ebi.ac.uk The gene encoding FGase in Pseudomonas may have evolved separately from the other genes in the histidine utilization (hut) operon, as suggested by its somewhat uncoordinated regulation. nih.gov

Table 2: Kinetic Properties of Formylglutamate Amidohydrolase (FGase) from Pseudomonas putida

PropertyValueReference
Molecular Weight50,000 Da nih.gov
Optimal pH7.0 - 8.0 nih.gov
Km for N-Formyl-L-glutamate14 mM nih.gov
Specific Activity100 µmol/min per mg nih.gov
Best Metal ActivatorCo(II) nih.gov
Competitive Inhibitor (Ki)N-acetyl-L-glutamate (6 mM) ebi.ac.uk
Competitive Inhibitor (Ki)N-formyl-L-aspartate (9 mM) ebi.ac.uk
Characterization of FGase from Bacterial Species (e.g., Pseudomonas putida, Pseudomonas fluorescens)

Formylglutamate amidohydrolase (FGase), the enzyme responsible for the hydrolysis of N-formyl-L-glutamate, has been characterized in detail, particularly from the bacterium Pseudomonas putida. nih.gov In P. putida, FGase functions as the terminal enzyme in the five-step metabolic pathway for histidine utilization, catalyzing the conversion of N-formyl-L-glutamate into L-glutamate and formate. nih.govresearchgate.net

The enzyme purified from P. putida has been identified as a monomer with a molecular weight of approximately 50,000 Daltons. nih.govresearchgate.net The optimal pH for its catalytic activity is in the range of 7.0 to 8.0. nih.gov Genetic studies have identified the gene encoding FGase as hutG. nih.govinvitro.com.au In Pseudomonas fluorescens, the hut locus, which includes the hutG gene, is organized into three transcriptional units and is essential for the utilization of histidine as a sole carbon and nitrogen source. researchgate.net

The purification of FGase from a high-expression clone of E. coli containing the P. putidahutG gene has been achieved through a multi-step process, resulting in a 1,110-fold purification. nih.gov

Table 1: Properties of Formylglutamate Amidohydrolase (FGase) from Pseudomonas putida

Property Value Reference
Gene hutG nih.govinvitro.com.au
Molecular Weight ~50,000 Da nih.govresearchgate.net
Subunit Structure Monomer nih.gov
Optimal pH 7.0 - 8.0 nih.govresearchgate.net

| Function | Catalyzes the hydrolysis of N-formyl-L-glutamate to L-glutamate and formate. | uniprot.org |

Role of Divalent Metal Ions in FGase Catalysis

The catalytic activity of formylglutamate amidohydrolase is significantly influenced by the presence of divalent metal ions. nih.gov Studies on the enzyme from P. putida have demonstrated that its activity is stimulated by these ions. nih.govresearchgate.net Among the various divalent cations tested, including Co²⁺, Fe²⁺, Zn²⁺, Ca²⁺, Ni²⁺, Cd²⁺, Mn²⁺, and Mg²⁺, cobalt (Co²⁺) was identified as the most potent activator, with iron (Fe²⁺) being the second most effective. nih.govuniprot.org While Fe²⁺ is a good activator at lower concentrations, it can exhibit slight inhibitory effects at concentrations above 0.1 mM. uniprot.org Other tested metal ions like Cd²⁺, Ca²⁺, Mn²⁺, Zn²⁺, Ni²⁺, and Mg²⁺ are not effective activators. uniprot.org The requirement of metal ions suggests their integral role in the enzyme's catalytic mechanism, possibly by stabilizing the enzyme's active conformation or participating directly in the chemical reaction. uzh.ch

Substrate and Inhibitor Binding Kinetics of FGase

Kinetic studies of FGase from P. putida have provided insights into its interaction with its substrate and inhibitors. The enzyme exhibits Michaelis-Menten kinetics with respect to its substrate, N-formyl-L-glutamate.

The Michaelis constant (Km) for N-formyl-L-glutamate has been determined to be 14 mM. nih.gov This value indicates the substrate concentration at which the enzyme operates at half its maximum velocity. The specific activity of the purified enzyme was found to be 100 µmol/min per mg of protein under assay conditions with 5 mM N-formyl-L-glutamate and 0.8 mM CoCl₂ at 30°C. nih.gov

The enzyme demonstrates high specificity for its substrate. For instance, N-acetyl-L-glutamate is not hydrolyzed by FGase. nih.gov However, both N-acetyl-L-glutamate and N-formyl-L-aspartate act as competitive inhibitors of the hydrolysis of N-formyl-L-glutamate. nih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. numberanalytics.com The inhibition constants (Ki) for N-acetyl-L-glutamate and N-formyl-L-aspartate were found to be 6 mM and 9 mM, respectively. nih.gov

Table 2: Kinetic Parameters of FGase from Pseudomonas putida

Parameter Compound Value Type Reference
Km N-Formyl-L-glutamate 14 mM Substrate nih.gov
Ki N-Acetyl-L-glutamate 6 mM Competitive Inhibitor nih.gov

| Ki | N-Formyl-L-aspartate | 9 mM | Competitive Inhibitor | nih.gov |

Regulation of FGase Gene Expression and Enzymatic Activity

The expression of the FGase gene (hutG) and the activity of the enzyme are tightly regulated in bacteria like Pseudomonas. In P. putida, the synthesis of all five enzymes in the histidine utilization pathway is induced by urocanate, the first intermediate of the pathway. nih.gov Interestingly, N-formyl-L-glutamate, the substrate for FGase, can also induce the synthesis of FGase itself, although less efficiently than urocanate. nih.govresearchgate.net This suggests a distinct regulatory mechanism for the terminal enzyme of the pathway. nih.gov

In Pseudomonas fluorescens, the histidine utilization (hut) genes are organized into three operons that are negatively regulated by the HutC repressor. researchgate.net The physiological inducer that inactivates the repressor is urocanate. researchgate.net Furthermore, the expression of the hut genes is under positive control by CbrB, an enhancer-binding protein, particularly when histidine is the sole carbon source. researchgate.net This dual positive and negative control allows for fine-tuned regulation of histidine catabolism based on the availability of nutrients. The somewhat uncoordinated regulation of FGase synthesis compared to the other hut enzymes in Pseudomonas has led to the suggestion that the hutG gene may have evolved separately from the other genes in the pathway. nih.gov

Divergent Metabolic Fates of N-Formimino-L-Glutamic Acid Intermediates

N-formimino-L-glutamic acid (FIGLU) is a key intermediate in the catabolism of L-histidine. muni.czbasicmedicalkey.com The metabolic fate of FIGLU is a critical juncture that connects amino acid degradation with one-carbon metabolism. In this enzymatic step, the formimino group (-CH=NH) of FIGLU is transferred to tetrahydrofolate (THF), a central carrier of one-carbon units in the cell. basicmedicalkey.comnih.gov

This reaction is catalyzed by the enzyme glutamate formiminotransferase. nih.gov The products of this reaction are L-glutamate and 5-formiminotetrahydrofolic acid. hmdb.ca The L-glutamate can then be further metabolized, for instance, by deamination to yield α-ketoglutarate, an intermediate of the citric acid cycle. basicmedicalkey.comlibretexts.org The 5-formiminotetrahydrofolic acid is subsequently converted to 5,10-methenyl-tetrahydrofolate and ammonia, feeding the formimino group into the folate-dependent one-carbon pool. nih.gov In cases of folic acid deficiency, this transfer is impaired, leading to the excretion of FIGLU in the urine, which can be used as a clinical indicator of folate status. basicmedicalkey.com

Interplay with Folate Metabolism and One-Carbon Transfer

Integration of this compound within the Folate Cycle

The metabolism of this compound is intricately linked with the folate cycle, a fundamental pathway for the transfer of one-carbon units required for the synthesis of nucleotides and other essential biomolecules. this compound is an intermediate in histidine degradation that ultimately provides a formyl group to the folate pool.

The catabolism of histidine produces N-formimino-L-glutamate (FIGLU), which is then converted to glutamate. basicmedicalkey.comnih.gov This conversion involves the transfer of the formimino group to tetrahydrofolate (THF), leading to the formation of intermediates like 5,10-methenyl-THF. nih.gov These folate derivatives can then be interconverted to supply one-carbon units at various oxidation states. For example, N¹⁰-formyltetrahydrofolate is a crucial donor for the biosynthesis of purines and for the formation of N-formylmethionine, the initiating amino acid in bacterial protein synthesis. asm.org Thus, the breakdown of histidine, via the intermediates FIGLU and subsequently N-formyl-L-glutamate, serves as a source of one-carbon units that are essential for major biosynthetic pathways, highlighting a key intersection between amino acid catabolism and the central folate-mediated one-carbon metabolism.

Role of Formimidoyltransferase-Cyclodeaminase in One-Carbon Unit Channeling

The central enzyme in the metabolism of a key histidine breakdown product is formimidoyltransferase-cyclodeaminase (FTCD). nih.govgenecards.org This bifunctional enzyme plays a critical role in channeling one-carbon units from histidine catabolism into the folate pool. nih.govembopress.org FTCD is predominantly expressed in the liver and exists as a homo-octameric structure. nih.govembopress.org It catalyzes two sequential reactions, efficiently coupling the degradation of L-histidine with folate-dependent pathways. embopress.org

The first reaction is catalyzed by the formimidoyltransferase domain. This domain facilitates the transfer of a formimino group from N-formimidoyl-L-glutamate (a downstream metabolite of histidine) to tetrahydrofolate (THF). embopress.orgresearchgate.net This reaction yields L-glutamate and 5-formimidoyltetrahydrofolate. uniprot.org

The second reaction is carried out by the cyclodeaminase domain. The 5-formimidoyltetrahydrofolate produced in the first step is channeled to this second active site, where it undergoes cyclization and deamination to produce 5,10-methenyltetrahydrofolate and ammonia. embopress.orgnih.gov This channeling mechanism prevents the release of the intermediate and ensures its efficient conversion. embopress.org The formiminotransferase domain of FTCD can also utilize N-formyl-L-glutamate to transfer a formyl group to tetrahydrofolate. researchgate.net

Table 1: Enzymatic Reactions Catalyzed by Formimidoyltransferase-Cyclodeaminase (FTCD)

DomainSubstratesProductsEnzymatic Activity (EC Number)
FormimidoyltransferaseN-formimidoyl-L-glutamate + TetrahydrofolateL-glutamate + 5-formimidoyltetrahydrofolate2.1.2.5 uniprot.org
Cyclodeaminase5-formimidoyltetrahydrofolate5,10-methenyltetrahydrofolate + Ammonia4.3.1.4 uniprot.org

Relationship to N¹⁰-Formyltetrahydrofolate Biosynthesis

The product of the FTCD-catalyzed reaction, 5,10-methenyltetrahydrofolate, is a crucial intermediate in the one-carbon pool. embopress.orgnih.gov It serves as a direct precursor to other vital folate coenzymes, including N¹⁰-formyltetrahydrofolate (10-CHO-THF). embopress.org 5,10-methenyltetrahydrofolate can be interconverted with N¹⁰-formyltetrahydrofolate through the action of a bifunctional enzyme, 5,10-methenyltetrahydrofolate cyclohydrolase/10-formyltetrahydrofolate synthetase. nih.gov Specifically, 5,10-methenyltetrahydrofolate undergoes hydrolysis to form N¹⁰-formyltetrahydrofolate. hmdb.ca This establishes a direct metabolic link between the degradation of histidine via this compound and the synthesis of the primary formyl group donor for various biosynthetic pathways. embopress.orgnih.gov

Implications for Purine (B94841) and N-Formylmethionine Biosynthesis

The generation of N¹⁰-formyltetrahydrofolate from the histidine degradation pathway has significant implications for two major biosynthetic processes: the de novo synthesis of purines and the formation of N-formylmethionine.

Purine Biosynthesis: The de novo synthesis of the purine ring, which forms the basis of adenine (B156593) and guanine (B1146940) nucleotides, requires the input of two one-carbon units. nih.govresearchgate.net N¹⁰-formyltetrahydrofolate serves as the essential formyl donor for these two steps in the pathway. nih.govnih.govebi.ac.uk

GAR Transformylase: In an early step, N¹⁰-formyltetrahydrofolate provides a formyl group to glycinamide (B1583983) ribonucleotide (GAR) to form formylglycinamide ribonucleotide (FGAR). hmdb.ca

AICAR Transformylase: In the penultimate step of the pathway, N¹⁰-formyltetrahydrofolate donates a second formyl group to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to yield 5-formamido-4-imidazolecarboxamide ribonucleotide (FAICAR). hmdb.caresearchgate.net

Therefore, by contributing to the N¹⁰-formyltetrahydrofolate pool, the catabolism of histidine through this compound directly supports the synthesis of DNA and RNA precursors. embopress.org

N-Formylmethionine Biosynthesis: In bacteria and in the mitochondria of eukaryotic cells, the initiation of protein synthesis requires a specialized amino acid, N-formylmethionine (fMet). asm.orgnih.govwikipedia.org This modified amino acid is formed by the formylation of methionine after it has been attached to its specific transfer RNA (tRNAfMet). wikipedia.org The enzyme methionyl-tRNA formyltransferase catalyzes this reaction, and the formyl group donor is N¹⁰-formyltetrahydrofolate. hmdb.cawikipedia.org Consequently, the metabolic flux from histidine degradation through this compound and FTCD is essential for providing the necessary one-carbon units for the initiation of protein synthesis in these systems. asm.orgnih.govasm.org

Enzymatic Systems for De Novo N-Formylation

The direct formylation of L-glutamic acid is a key reaction in specific metabolic contexts, catalyzed by enzymes known as formyltransferases. These enzymes facilitate the transfer of a formyl group from a donor molecule to the amino group of L-glutamate.

One of the primary enzymes involved is glutamate formimidoyltransferase, which also exhibits formyltransferase activity. semanticscholar.orgnih.govgenome.jp This enzyme can catalyze the transfer of a formyl group from 5-formyltetrahydrofolate to L-glutamate. semanticscholar.orggenome.jpgoogle.com In eukaryotes, this enzyme often exists as a bifunctional protein that also possesses formimidoyltetrahydrofolate cyclodeaminase activity. genome.jp The formyltransferase activity, though sometimes considered a secondary function to its primary role in histidine degradation, is biochemically significant. nih.gov Studies on recombinant bacterial and archaeal formyltransferases have demonstrated their ability to catalyze formyl transfer from 5-formyltetrahydrofolate (5-CHO-THF) to glutamate, with Km values for 5-CHO-THF reported in the micromolar range (0.4–5 μM). nih.gov

N-formyltransferases, in a broader sense, are crucial in metabolic pathways like de novo purine biosynthesis, where they transfer formyl groups to primary amine acceptors using N10-formyltetrahydrofolate as the formyl donor. nih.gov While their primary substrates in that pathway are not L-glutamate, the mechanism highlights a common biochemical strategy for N-formylation. nih.govwikipedia.org For instance, the enzyme ArnA, involved in modifying lipid A in some bacteria, has an N-terminal domain that functions as an N-formyltransferase, utilizing N10-formyltetrahydrofolate. nih.gov Specific synthesis of this compound for research purposes can be achieved enzymatically using formyltransferase enzymes, such as those isolated from Pseudomonas putida.

The table below summarizes key enzymatic systems involved in the formylation of L-glutamate.

Enzyme NameEC NumberFormyl DonorAcceptorProductOrganism/Context
Glutamate Formimidoyltransferase2.1.2.55-FormyltetrahydrofolateL-GlutamateThis compoundMammals, Bacteria
Formyltransferase-N10-FormyltetrahydrofolateL-GlutamateThis compoundPseudomonas putida

Microbial Biosynthesis Routes Involving this compound Precursors

In many bacteria, this compound is not synthesized de novo from glutamate but appears as a key intermediate in the catabolism of L-histidine. Glutamate itself is a central molecule in microbial metabolism, serving as a primary nitrogen donor for the synthesis of other amino acids, nucleotides, and cofactors. csic.esnih.gov

The histidine utilization (hut) pathway is a well-characterized metabolic route where this compound is formed. In bacteria like Pseudomonas aeruginosa and Pseudomonas putida, L-histidine is converted in a multi-step process to N-formimino-L-glutamate. nih.govnih.gov This intermediate is then processed to yield N-Formyl-L-glutamate. Two distinct pathways for the degradation of N-formimino-L-glutamate have been identified in P. aeruginosa:

Deimination by N-formimino-L-glutamate deiminase to produce ammonia and N-Formyl-L-glutamate. nih.gov

Hydrolysis by N-formimino-L-glutamate iminohydrolase to generate formamide and L-glutamate. nih.gov

In the first pathway, the resulting N-Formyl-L-glutamate is subsequently hydrolyzed by the enzyme N-formyl-L-glutamate amidohydrolase (also called formylglutamate amidohydrolase or N-formylglutamate deformylase) to yield L-glutamate and formate. nih.govnih.gov This final step releases glutamate, which can be funneled back into the central metabolism. nih.gov The induction of formylglutamate amidohydrolase in P. putida can be triggered by N-Formyl-L-glutamate itself. nih.gov The presence of N-formylglutamate deformylase has also been noted in other bacteria, such as Achromobacter sp., in the context of xenobiotic degradation. mdpi.com

Different bacteria exhibit variations in this pathway. While organisms like Pseudomonas and Streptomyces produce N-Formyl-L-glutamate and subsequently formate and glutamate, other bacteria possess a pathway that yields one molecule of glutamate and one of ammonia per histidine consumed without forming N-Formyl-L-glutamate as an intermediate. csic.es

PathwayPrecursorKey Intermediate(s)Product of InterestRepresentative Organisms
Histidine CatabolismL-HistidineUrocanate, N-Formimino-L-glutamateThis compoundPseudomonas sp., Streptomyces sp.
Folate Metabolismp-Aminobenzoic acid, GlutamateTetrahydrofolate polyglutamates, Formyl-THF derivativesFormylated FolatesE. coli, Lactobacillus casei

Prebiotic Chemical Synthesis of N-Formyl-α-Amino Acid Derivatives

The origin of life requires plausible abiotic pathways for the formation of essential biomolecules. Research into prebiotic chemistry has identified N-formylated amino acids as potentially crucial intermediates, with formamide emerging as a key solvent and precursor. researchgate.net

Recent studies have demonstrated that N-formylaminonitriles, the precursors to N-formylated amino acids, can form readily under prebiotic conditions. acs.orgnih.gov Specifically, these compounds can be synthesized from simple precursors like aldehydes and cyanide in a formamide (HCONH₂) solvent. researchgate.netresearchgate.net This reaction proceeds efficiently even in the absence of added ammonia, suggesting a robust and simple pathway on the early Earth. acs.orgnih.gov Formamide itself is considered a geochemically plausible prebiotic solvent, potentially formed from hydrogen cyanide (HCN) or through the thermocatalytic conversion of CO₂ and H₂O over mineral surfaces. researchgate.net

The process involves the reaction of an aldehyde with cyanide in formamide to produce an aminonitrile, which is then formylated. This pathway provides a direct route to N-formylated amino acid derivatives from simple starting materials believed to be present on the primitive Earth. researchgate.net

The formation of N-formylated intermediates has significant implications for prebiotic chemical evolution. One major challenge in the prebiotic synthesis of amino acids via the Strecker reaction (aldehyde, cyanide, and ammonia) in aqueous environments is the potential for the intermediates to revert. acs.org However, research shows that N-formylation provides a protective effect. researchgate.netnih.gov

The alkaline processing of N-formylaminonitriles leads to the hydration of the nitrile group at a faster rate than the removal of the formyl group (deformylation). acs.orgresearchgate.net This protects the aminonitrile from reverting back to its initial reactants during the hydrolysis step, thereby facilitating the eventual formation of amino acids and their N-formylated derivatives. researchgate.netnih.gov

Furthermore, N-formyl-amino acids are considered prebiotically plausible species that could have played a role in the emergence of coded peptide synthesis. oup.combiorxiv.org In modern biology, the initiation of protein synthesis in bacteria involves N-formylmethionine (fMet), suggesting that N-terminal formylation is an ancient and fundamental process. wikipedia.org In prebiotic scenarios, the use of N-formylated amino acids could have helped overcome chemical hurdles, such as the tendency of free amino acids to form unstable diketopiperazines instead of linear peptides. biorxiv.org The stability and reactivity of N-formylated species in a formamide-rich environment could have been a critical factor in the chemical inventory that led to the first polymers and, ultimately, to life. researchgate.netacs.orgscispace.com

Enzymology and Structural Insights of N Formyl L Glutamic Acid Converting Enzymes

Detailed Mechanistic Investigations of N-Formyl-L-Glutamic Acid Hydrolyzing Enzymes

The primary enzyme responsible for the hydrolysis of this compound is N-formylglutamate deformylase, also known as formylglutamate amidohydrolase (FGase). ebi.ac.ukuniprot.org This enzyme catalyzes the conversion of N-Formyl-L-glutamate and water into L-glutamate and formate (B1220265). uniprot.orgnih.gov

The proposed catalytic mechanism for the broader family of amidohydrolases, to which enzymes acting on related substrates belong, often involves a metal-activated water molecule. researchgate.netpsu.edu For instance, in the related enzyme N-formimino-L-glutamate iminohydrolase (HutF) from Pseudomonas aeruginosa, which produces N-Formyl-L-glutamate, the reaction is initiated by a metal-bound water molecule. researchgate.netpsu.edunih.gov A proton is abstracted from this water molecule by a nearby histidine residue, generating a nucleophilic hydroxide (B78521) that attacks the substrate. researchgate.netpsu.edu A tetrahedral intermediate is formed and subsequently collapses, leading to the cleavage of the C-N bond and the formation of products. researchgate.netpsu.edu While the specific mechanism for N-formylglutamate deformylase may have variations, the principle of a metal-assisted hydrolysis is a common theme in this enzyme superfamily. acs.orgmdpi.com

In some bacteria, the degradation of L-histidine to L-glutamate involves five enzymatic steps. nih.gov The final step is the hydrolysis of N-formyl-L-glutamate to L-glutamate and formate, catalyzed by N-formyl-L-glutamate amidohydrolase (HutG). nih.gov

Enzyme Kinetics and Substrate Specificity Profiling

Kinetic studies of N-formylglutamate deformylase (FGase) from Pseudomonas putida have provided valuable insights into its function. The enzyme exhibits Michaelis-Menten kinetics. ebi.ac.uk

Key Kinetic Parameters for P. putida FGase:

K_m for N-Formyl-L-glutamate: 14 mM. nih.gov

Optimal pH: The enzyme is most active in the pH range of 7.0 to 8.0. nih.govuniprot.org It maintains over 65% of its maximum activity between pH 6.6 and 8.5. uniprot.org

Metal Ion Activation: The activity of FGase is stimulated by divalent metal ions, with cobalt (Co²⁺) being the most effective activator, followed by iron (Fe²⁺). nih.govuniprot.org Other divalent cations such as Ca²⁺, Mn²⁺, Zn²⁺, Ni²⁺, and Mg²⁺ are not effective activators. uniprot.org

The substrate specificity of FGase is quite narrow. ebi.ac.uk While it efficiently hydrolyzes N-Formyl-L-glutamate, it does not act on N-acetyl-L-glutamate. nih.govebi.ac.uk However, N-acetyl-L-glutamate and N-formyl-L-aspartate act as competitive inhibitors of the enzyme, with K_i values of 6 mM and 9 mM, respectively. nih.govebi.ac.uk This indicates that while these molecules can bind to the active site, they cannot be catalytically processed.

Conversely, the enzyme N-formimino-L-glutamate iminohydrolase (HutF), which produces N-Formyl-L-glutamate, is highly specific for its substrate, N-formimino-L-glutamate, and shows no activity with other N-substituted amino acids like L-aspartate. acs.orgnih.gov

**Interactive Table: Kinetic Properties of N-Formylglutamate Deformylase from *P. putida***

Parameter Value Conditions
K_m (N-Formyl-L-glutamate) 14 mM pH 7.0-8.0, 30°C, with 0.8 mM CoCl₂
Optimal pH 7.0 - 8.0
Specific Activity 100 µmol/min/mg 5 mM substrate, 0.8 mM CoCl₂, 30°C
Activators Co²⁺, Fe²⁺
Competitive Inhibitors N-acetyl-L-glutamate (K_i = 6 mM), N-formyl-L-aspartate (K_i = 9 mM)

Crystallographic and Spectroscopic Elucidation of Enzyme Structures

Structural studies of enzymes that bind this compound or its analogs have been crucial for understanding their function. While a high-resolution crystal structure of N-formylglutamate deformylase itself is not detailed in the provided results, the structure of N-formimino-L-glutamate iminohydrolase (HutF) from Pseudomonas aeruginosa complexed with inhibitors provides significant insights. acs.orgnih.govrcsb.org

The HutF enzyme is a member of the amidohydrolase superfamily, characterized by a (β/α)₈-barrel protein fold. acs.orgmdpi.com The structure of an individual subunit of HutF from P. aeruginosa is composed of two domains. acs.orgnih.govnih.gov The larger domain forms a distorted (β/α)₈-barrel, and the smaller domain consists of eight β-strands. acs.orgnih.govnih.gov The crystal structure was determined at resolutions of 1.9 Å and 1.4 Å with the inhibitors N-formimino-L-aspartate and N-guanidino-L-glutaric acid, respectively. acs.orgnih.govnih.gov

Spectroscopic and crystallographic data reveal a single zinc ion in the active site of each monomer. acs.orgrcsb.org This zinc ion is crucial for the enzyme's catalytic activity. researchgate.net

Interactive Table: Structural Features of P. aeruginosa N-Formimino-L-glutamate Iminohydrolase (HutF)

Feature Description Reference
Overall Fold Distorted (β/α)₈-barrel acs.orgnih.govnih.gov
Quaternary Structure Dimer acs.org
Metal Cofactor One Zn²⁺ ion per monomer acs.orgrcsb.org
Inhibitor Complex Resolution 1.9 Å (with N-formimino-L-aspartate) acs.orgnih.govnih.gov
Inhibitor Complex Resolution 1.4 Å (with N-guanidino-L-glutaric acid) acs.orgnih.govnih.gov

Identification and Characterization of Enzyme Active Site Residues and Catalytic Motifs

The active site of N-formimino-L-glutamate iminohydrolase (HutF) from P. aeruginosa contains a single zinc atom coordinated by three histidine residues (His-56, His-58, His-232) and one aspartate residue (Asp-320). acs.orgnih.govrcsb.org A key water molecule, which acts as the nucleophile in the catalytic reaction, is also coordinated to the zinc ion at a distance of 2.0 Å. acs.orgnih.govnih.gov This water molecule is further hydrogen-bonded to Asp-320 and another histidine residue, His-269. acs.orgnih.govnih.gov

Mutagenesis studies have confirmed the importance of these residues. nih.gov Mutation of Glu-235, His-269, or Asp-320 leads to a dramatic decrease in catalytic activity by two to six orders of magnitude. psu.edunih.gov His-269 is proposed to act as a general base, abstracting a proton from the metal-bound water molecule to initiate the catalytic reaction. psu.edunih.gov Asp-320 is thought to be involved in the collapse of the tetrahedral intermediate. psu.edunih.gov The invariant Glu-235 is believed to form an ion pair with the positively charged formimino group of the substrate, ensuring proper positioning for catalysis. nih.gov

The binding of inhibitors reveals further details about substrate recognition. The α-carboxylate group of the inhibitors interacts with His-206, Tyr-121, and Gln-61. researchgate.netacs.orgnih.gov The side-chain carboxylate group forms ionic bonds with Arg-82 and Arg-209. researchgate.netacs.orgnih.gov

Analysis of Allosteric Regulation and Enzyme Modulation

The activity of N-formylglutamate deformylase (FGase) is modulated by metal ions and competitive inhibitors. As mentioned, Co²⁺ and Fe²⁺ act as activators. nih.govuniprot.org

Competitive inhibition is observed with molecules structurally similar to the substrate. N-acetyl-L-glutamate and N-formyl-L-aspartate are competitive inhibitors of FGase from P. putida. nih.govasm.org In the case of N-formimino-L-glutamate iminohydrolase (HutF), N-guanidino-L-glutamate and N-formimino-L-aspartate are significant competitive inhibitors, while N-acetyl-L-glutamate, N-carbamoyl-L-glutamate, and N-formyl-L-glutamate itself show no inhibitory effect at concentrations up to 10 mM. tamu.edu

In some related enzyme systems, feedback inhibition is a key regulatory mechanism. For example, N-acetylglutamate 5-phosphotransferase is subject to feedback inhibition by L-arginine, and this inhibition is pH-dependent. ebi.ac.uk While direct evidence for allosteric regulation of N-formylglutamate deformylase is not prominent in the provided search results, the modulation of its activity by various small molecules suggests points of regulatory control. The induction of FGase synthesis by its substrate, N-Formyl-L-glutamate, or by urocanate, also points to a level of genetic regulation of enzyme levels in response to the metabolic state of the cell. nih.govebi.ac.uk

Chemical Synthesis and Derivatization Strategies for N Formyl L Glutamic Acid in Research

Laboratory-Scale Synthetic Methodologies for N-Formyl-L-Glutamic Acid and its Esters

The laboratory synthesis of this compound and its corresponding esters can be achieved through several chemical routes. These methods range from classical formylation techniques to more recent developments in C-N bond formation.

Direct N-Formylation with Formamide (B127407) Reagents

A straightforward and industrially viable method for producing this compound involves heating L-glutamic acid directly with an excess of formamide. This process, detailed in U.S. Patent 4,789,757, uses formamide as both the solvent and the formylating agent. google.com The reaction is typically carried out at temperatures between 60–100°C under an inert atmosphere, such as nitrogen. google.com The mechanism involves a nucleophilic attack of the amino group on the carbonyl carbon of formamide. This method is advantageous due to its simplicity, high yields (up to 85%), and minimal racemization. For instance, heating a slurry of L-aspartic acid in formamide at 95-100°C for 2 hours resulted in complete conversion to its N-formyl derivative. google.com

Peroxide-Mediated Decarboxylative C-N Coupling Approaches

A more recent and innovative approach for the N-formylation of amino acid esters involves a peroxide-mediated decarboxylative coupling with α-keto acids, such as glyoxylic acid, which serves as the formyl equivalent. chemrxiv.orgchemrxiv.org This metal-free method is mild and efficient, producing water and carbon dioxide as the only byproducts. chemrxiv.orgchemrxiv.org The reaction can be mediated by peroxides like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). chemrxiv.orgresearchgate.net This strategy has been successfully applied to a variety of amino acid esters, including those with bulky side chains and even oligopeptides, affording the corresponding N-formyl derivatives in moderate to good yields. chemrxiv.org For example, this methodology was extended to the synthesis of the bioactive N-formyl methionine. chemrxiv.org The reaction proceeds via a radical decarboxylative coupling mechanism. chemrxiv.org

Enzymatic Synthesis for Chiral this compound Production

Enzymatic methods offer a highly specific and environmentally friendly route to chiral this compound. Formyltransferase enzymes, for instance from Pseudomonas putida, can catalyze the formylation of L-glutamic acid. In the metabolic pathway of histidine degradation in Pseudomonas putida, the enzyme formylglutamate amidohydrolase (FGase) catalyzes the hydrolysis of N-formyl-L-glutamate to L-glutamate and formate (B1220265). nih.govebi.ac.uk The reverse reaction, while not the primary metabolic function, demonstrates the principle of enzymatic formylation.

Another approach involves the use of proteases to catalyze the condensation of an N-formyl protected amino acid with an amino acid ester. google.comgoogle.com This has been particularly explored for the synthesis of dipeptides. For example, N-formyl-L-aspartic acid can be enzymatically condensed with L-phenylalanine methyl ester to produce N-formyl-α-L-aspartyl-L-phenylalanine methyl ester, a precursor to the sweetener aspartame. google.com This enzymatic coupling is advantageous as it avoids the racemization often associated with chemical synthesis methods. google.com Furthermore, L-N-carbamoyl amino acid amidohydrolase from Geobacillus stearothermophilus has been shown to hydrolyze N-formyl-L-amino acids, indicating its potential utility in the synthesis or resolution of these compounds. mdpi.com The use of stereoselective amino acid amidases in the presence of a racemase allows for the dynamic kinetic resolution of amino acid amides to produce chiral amino acids. nih.gov

Application of N-Formylation as a Reversible Protecting Group in Amino Acid Chemistry

The formyl group serves as an effective and simple protecting group for the α-amino function of amino acids in synthetic chemistry, particularly in the construction of peptides and their derivatives. nih.govwiley-vch.de

Utility in Peptide Synthesis Intermediates

The N-formyl group has a long history in peptide synthesis, often used to prevent unwanted reactions at the N-terminus while other chemical transformations are carried out. nih.govscispace.com It is stable under various reaction conditions but can be removed when necessary. google.com For example, the formyl group is stable to the acidic conditions often used for the cleavage of other protecting groups in solid-phase peptide synthesis. nih.gov

N-formyl amino acids are crucial intermediates in the synthesis of partially modified retro-inverso peptides and can be dehydrated to form isonitriles, which are versatile building blocks in multicomponent reactions. wiley-vch.descispace.com The N-formyl protection strategy has been employed in the synthesis of complex molecules, such as N-formylmethionylated peptidyl-tRNA mimics, which are essential tools for studying protein synthesis in ribosomes. nih.gov The compatibility of the N-formyl group with various coupling reagents and its straightforward introduction and removal make it a valuable tool in the peptide chemist's arsenal. nih.govbeilstein-journals.org

Development of Selective Deformylation Protocols

The removal of the N-formyl protecting group from this compound and its derivatives is a critical step in many synthetic pathways, particularly in peptide synthesis and the preparation of complex molecules. The primary challenge lies in achieving selective cleavage of the N-formyl amide bond without affecting other sensitive functional groups, such as esters, other amides (including peptide bonds), and the carboxylic acid moieties of the glutamic acid backbone. Research has led to the development of both chemical and enzymatic protocols designed to address this need for high selectivity and efficiency.

Chemical Deformylation Strategies

Several chemical methods have been refined to offer selective deformylation under specific reaction conditions. These strategies range from acidic and basic hydrolysis to the use of specific reagents like hydrazine (B178648) and hydroxylamine (B1172632).

Mild Acidic Hydrolysis: While strong acidic conditions can cleave the formyl group, they often lead to the hydrolysis of other labile groups like esters and peptide bonds. google.com To circumvent this, methods using dilute or moderately strong acids in specific solvent systems have been developed. For instance, heating in a 0.5-3 N strong acid at temperatures between 70-150°C for a short duration (15-60 minutes) has been shown to selectively deformylate N-formyl-L-aspartyl-L-phenylalanine lower alkyl esters, a substrate structurally similar to glutamic acid derivatives. google.com Another approach involves using a strong acid, like 4N hydrochloric acid, in a mixture of water and an organic solvent such as tert-butanol (B103910) or methyl ethyl ketone at elevated temperatures (50-65°C) for several hours. google.com The choice of solvent and precise control of temperature and reaction time are crucial to prevent side reactions. google.comgoogle.com

Mild Basic Hydrolysis: For substrates sensitive to acid, mild basic conditions offer an alternative. A notably selective method involves the use of aqueous saturated sodium bicarbonate (NaHCO₃) in tetrahydrofuran (B95107) (THF) at room temperature. rsc.org This protocol was effective in de-masking a formylated hydroxyl group on a glutamic acid derivative, yielding the free hydroxy acid in 89% yield. rsc.org The mildness of NaHCO₃ makes this method compatible with various other protecting groups.

Hydrazine-Based Cleavage: Hydrazine is a potent reagent for formyl group removal. Treatment with anhydrous hydrazine vapor at low temperatures (-5°C) for several hours can effectively remove N-formyl groups from peptides and proteins without causing peptide bond cleavage. nih.gov For reactions in solution, controlling the pH is critical to enhance selectivity and yield. google.com Carrying out the deformylation with hydrazine in a pH range of 1 to 3.5 has been found to be surprisingly effective, minimizing the formation of impurities like diketopiperazines. google.com

Hydroxylamine-Mediated Deformylation: Hydroxylamine, particularly as a salt of a strong acid like hydroxylamine hydrochloride, is another effective reagent. The reaction is typically performed in an alcohol solvent, such as methanol, at elevated temperatures (e.g., 50-70°C). google.com This method has been successfully applied to N-formyl-amino acid esters, achieving high yields (83-88%) without significant side reactions affecting the ester group or peptide bonds. google.com The presence of a weak base salt, like sodium acetate (B1210297), can be used to modulate the reactivity by partially converting the hydrochloride salt to the acetate form. google.com

Enzymatic Deformylation Strategies

Enzymatic methods provide an exceptionally high degree of selectivity due to the specific nature of enzyme-substrate interactions. These reactions are typically performed in aqueous buffers under mild pH and temperature conditions.

Formylglutamate Deformylase (FGase): The most specific enzyme for this purpose is formylglutamate amidohydrolase (also known as formylglutamate deformylase or HutG), which catalyzes the final step in the histidine utilization pathway in some bacteria, such as Pseudomonas putida. tamu.edunih.gov This enzyme specifically hydrolyzes N-formyl-L-glutamate to produce L-glutamate and formate. nih.gov Studies have shown that the enzyme is highly specific for its substrate; for example, it does not act on N-acetyl-L-glutamate, although N-acetyl-L-glutamate and N-formyl-L-aspartate can act as competitive inhibitors. nih.gov The enzyme from P. aeruginosa has been identified as Pa5091 and is noted for its narrow substrate specificity, showing no significant activity towards other N-formyl amino acids or derivatives where the glutamate (B1630785) carboxyl groups are modified. tamu.edu

Peptide Deformylase (PDF): Peptide deformylase is another class of enzyme responsible for removing the N-formyl group from the N-terminal methionine of nascent polypeptide chains in bacteria. asm.orggoogle.com While its natural substrate is an N-formylmethionyl peptide, its utility can be explored for other N-formylated amino acids. However, its specificity is primarily directed at the peptide context, and its efficiency on a single amino acid like this compound may be limited compared to the highly specialized formylglutamate deformylase. asm.orgacs.org

Research Findings on Selective Deformylation Protocols

Advanced Analytical Methodologies for N Formyl L Glutamic Acid Quantification and Characterization in Research Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of N-Formyl-L-glutamic acid from other components in a sample mixture. The choice of chromatographic method depends on the analytical goal, whether it is for quantitative measurement or qualitative assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of amino acids and their derivatives, including this compound. The method's high resolution and efficiency allow for the accurate measurement of analyte concentrations. For amino acids, which are often polar and non-volatile, reversed-phase HPLC is commonly used, sometimes requiring derivatization to enhance retention and detection. science.govbevital.no However, aqueous normal-phase chromatography is also effective for separating polar compounds like this compound without derivatization. plos.org

A typical HPLC system for this compound analysis involves a specialized column and a precisely controlled mobile phase. For instance, an aqueous normal phase column can be used with a gradient elution system. plos.org The mobile phase often consists of an aqueous component with an acid modifier (e.g., acetic or formic acid) and an organic solvent like acetonitrile. plos.org Detection can be achieved using a UV detector, or more advanced detectors like mass spectrometers. When coupled with mass spectrometry, HPLC provides a powerful tool for quantifying specific lysine (B10760008) modifications with detection limits as low as 1 fmol. plos.org

Table 1: Example HPLC Parameters for Analysis of Formylated Amino Acids

Parameter Description
Column Aqueous Normal Phase (e.g., Cogent Diamond Hydride) plos.org
Mobile Phase A 0.1% Acetic Acid in Water plos.org
Mobile Phase B 0.1% Acetic Acid in Acetonitrile plos.org
Flow Rate 400 µL/min plos.org
Gradient Linear gradient from 100% B to 25% B over 30 minutes plos.org

| Detection | UV detector or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) for Qualitative Assessment

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative assessment of this compound. crsubscription.com It is particularly useful for monitoring the progress of chemical reactions or for preliminary identification of the compound in a mixture. patsnap.com

The process involves spotting the sample onto a stationary phase, which is a thin layer of adsorbent material like silica (B1680970) gel or cellulose (B213188) coated on a plate. crsubscription.comreachdevices.com The plate is then placed in a sealed chamber containing a shallow layer of a solvent mixture (the mobile phase), such as n-butanol, acetic acid, and water. reachdevices.combiotopics.co.uk As the solvent moves up the plate by capillary action, it separates the components of the sample based on their differential partitioning between the stationary and mobile phases. Because amino acids are colorless, a visualizing agent, most commonly ninhydrin (B49086), is sprayed onto the dried plate to reveal the separated spots. biotopics.co.ukpsu.edu The position of the spot, represented by its retention factor (Rƒ) value, can be compared to that of a known standard for identification. sjomr.org.in

Table 2: Typical Conditions for TLC Analysis of Amino Acids

Parameter Description
Stationary Phase Silica gel or Cellulose plates crsubscription.comreachdevices.com
Mobile Phase n-butanol : acetic acid : water (e.g., 3:1:1 v/v/v) reachdevices.com
Application 1-5 µg of sample applied as a small spot reachdevices.com
Development Ascending chromatography in a sealed chamber biotopics.co.uk

| Visualization | Spraying with ninhydrin solution followed by heating crsubscription.comsjomr.org.in |

Ion Exchange Chromatography (IEC) for Amino Acid Profiling

Ion Exchange Chromatography (IEC) is a powerful technique for the separation of ionizable molecules like amino acids and their derivatives based on their net charge. pearson.com It is extensively used for comprehensive amino acid profiling in complex biological samples. bevital.noeuropa.eu this compound, possessing a net negative charge at neutral or alkaline pH due to its two carboxyl groups, is well-suited for separation by anion-exchange chromatography. nih.gov

In a typical IEC setup for amino acid analysis, a cation-exchange resin is often used. pearson.comeuropa.eu The sample is loaded onto the column, and amino acids are eluted by carefully controlling the pH and ionic strength of the mobile phase. pearson.com For detection, a post-column derivatization step is frequently employed, where a reagent like ninhydrin is mixed with the column effluent to produce a colored product that can be measured by a photometric detector. europa.eu This method allows for the quantification of total glutamic acid in various matrices. europa.eu Anion-exchange chromatography coupled directly to a mass spectrometer has also proven effective for separating a wide range of primary metabolites, including glutamate (B1630785) and other acidic compounds. nih.gov

Mass Spectrometry-Based Detection and Identification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity. creative-proteomics.com It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-sensitivity detection and reliable quantification of low-abundance analytes like this compound in complex mixtures. creative-proteomics.comddtjournal.com The HPLC component separates the analyte from matrix interferences, while the tandem mass spectrometer provides two stages of mass analysis for definitive identification. ddtjournal.com

In an LC-MS/MS experiment, the analyte eluting from the LC column is ionized, typically using electrospray ionization (ESI). ddtjournal.com The first mass analyzer (Q1) selects the precursor ion (the ionized molecule of interest, e.g., protonated this compound). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling detection limits in the femtomole range. plos.orgsciex.com This technique has been successfully applied to quantify other formylated amino acids, such as N-formyl-methionine and N6-formyllysine. plos.orgrsc.org

Table 3: Illustrative LC-MS/MS Parameters for Formylated Amino Acid Analysis

Parameter Description
Ionization Mode Electrospray Ionization (ESI), Positive Ion plos.org
Scan Type Multiple Reaction Monitoring (MRM) sciex.comrsc.org
Precursor Ion (Q1) [M+H]⁺ of this compound (m/z 176.05)
Product Ion(s) (Q3) Specific fragments resulting from collision-induced dissociation
Collision Gas Argon or Nitrogen

| Detection Limit | Can reach the low femtomole (fmol) range plos.orgresearchgate.net |

Derivatization Strategies for Enhanced Mass Spectrometric Performance

Although direct analysis of amino acids by LC-MS/MS is possible, derivatization is often employed to improve analytical performance. sciex.comsigmaaldrich.com Derivatization involves chemically modifying the analyte to enhance its properties for separation and detection. ddtjournal.com For mass spectrometry, the primary goals are to improve ionization efficiency and to generate characteristic fragment ions upon collision-induced dissociation (CID), which aids in sensitive and specific detection. ddtjournal.commdpi.com

Various reagents can be used to derivatize the functional groups of amino acids. For example, the carboxyl and amino groups can be modified to increase the hydrophobicity and basicity of the molecule, leading to better retention on reversed-phase columns and enhanced signal in ESI-MS. nih.govsigmaaldrich.com One such strategy involves derivatization with 1-bromobutane, which targets amino, carboxyl, and phenolic hydroxyl groups. researchgate.netrsc.org This approach has been successfully used for the high-sensitivity LC-MS/MS detection of a range of amino acids, including modified ones like N-formyl-L-methionine. nih.govsigmaaldrich.comrsc.org Another common technique is silylation, which increases the volatility of amino acids for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

Isotopic Labeling Techniques for Metabolic Flux and Turnover Studies

Isotopic labeling is a powerful methodology for investigating the dynamics of metabolic pathways involving this compound. By introducing stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into precursors, researchers can trace the flow of atoms through metabolic networks, a technique known as Metabolic Flux Analysis (MFA). medchemexpress.com This approach is critical for understanding the rate of synthesis (flux) and degradation (turnover) of this compound within a biological system.

Stable isotope tracing techniques are among the most accurate and widely used methods in MFA. medchemexpress.com For instance, by supplying ¹³C-labeled glucose or ¹⁵N-labeled glutamine to cells or organisms, the label is incorporated into downstream metabolites, including this compound, which is a key intermediate in the degradation pathway of L-histidine. hmdb.ca The rate and pattern of isotope incorporation into the this compound pool can be measured using mass spectrometry. This data allows for the calculation of intracellular metabolic flux distributions and provides a quantitative definition of the metabolic phenotype. mdpi.com

Turnover studies, which measure the combined rate of protein degradation and cell division, also rely heavily on isotopic labeling. nih.gov The "Turnover and Replication Analysis by Isotope Labeling" (TRAIL) method, for example, uses ¹⁵N labeling to simultaneously quantify protein and cell turnover rates. nih.gov Such techniques can be applied to study the pathways connected to this compound, providing insights into how its metabolism is affected by different physiological or pathological states. For example, the use of the stable isotope ¹⁵N has been identified as a potential tool in traceability studies, which rely on the unique chemical profiles generated by metabolic processes involving compounds like this compound. mdpi.com

Table 1: Examples of Isotopic Tracers in Metabolic Studies

Isotope Tracer Precursor Compound Application in this compound Studies Analytical Technique
¹³C [U-¹³C]glucose Tracing the carbon backbone contribution to glutamate, a precursor/product of this compound. nih.gov Mass Spectrometry (MS)
¹⁵N [¹⁵N]L-Glutamine Tracing nitrogen flow in amino acid metabolism, including pathways involving this compound. medchemexpress.com Mass Spectrometry (MS)

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous identification, structural confirmation, and purity evaluation of this compound. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound in solution. ¹H NMR provides precise information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework of the molecule.

¹H NMR spectra of this compound exhibit characteristic signals for the formyl proton, the alpha-hydrogen, and the aliphatic protons of the glutamate side chain. tamu.edu The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the compound's identity. For example, in a study characterizing an N-formyl-L-glutamate deformylase, the substrate was identified using ¹H NMR, with specific resonances observed for the formyl hydrogen and the protons on the glutamate backbone. tamu.edu

Table 2: Representative ¹H NMR Spectral Data for this compound

Proton Chemical Shift (ppm) Multiplicity Solvent Reference
COOH 12.42 s (singlet) DMSO tamu.edu
NH 8.37 d (doublet) DMSO tamu.edu
CHO 8.03 s (singlet) DMSO tamu.edu
CHNH 4.32-4.24 m (multiplet) DMSO tamu.edu
CHCH₂CH₂ 2.28-2.23 m (multiplet) DMSO tamu.edu
CHCH₂CH₂ 2.02-1.91 m (multiplet) DMSO tamu.edu

¹³C NMR spectroscopy complements ¹H NMR by providing data for each unique carbon atom, including the carbonyl carbons of the formyl and carboxyl groups, the alpha-carbon, and the side-chain carbons. While direct experimental data for this compound is not as commonly published, the technique is crucial for confirming the carbon skeleton and assessing purity. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the principal functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure. Key functional groups include the carboxylic acid (-COOH), the secondary amide (-CONH-), and the aliphatic C-H bonds. The presence of a broad O-H stretch from the carboxylic acid, two distinct C=O stretching bands (one for the carboxylic acid and one for the amide, known as the Amide I band), and N-H bending vibrations are definitive markers for the compound. scispace.comresearchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3300-2500 (broad)
Amide / Alkane N-H Stretch / C-H Stretch 3300-2850
Carboxylic Acid C=O Stretch ~1760
Amide (Amide I) C=O Stretch ~1655

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Enzyme Activity Assays

While this compound itself lacks a strong chromophore for direct quantification by UV-Vis spectrophotometry at wavelengths above 240 nm, this technique is essential for indirectly measuring its enzymatic conversion through coupled assays. sigmaaldrich.com A common strategy involves coupling the enzymatic reaction to a second reaction that produces or consumes a chromophore, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). researchgate.net

For example, the activity of N-formyl-L-glutamate deformylase, which hydrolyzes this compound into L-glutamate and formate (B1220265), can be quantified by monitoring formate production. tamu.edu The released formate is acted upon by a second enzyme, formate dehydrogenase, in the presence of NAD⁺. This reaction produces NADH, which has a distinct absorbance maximum at 340 nm. tamu.eduacs.org The rate of increase in absorbance at 340 nm is directly proportional to the rate of this compound deformylation, allowing for precise determination of enzyme activity. tamu.edunih.gov

Enzymatic Assays for Specific Activity Determination and Pathway Analysis

Enzymatic assays are fundamental for determining the specific activity of enzymes that metabolize this compound and for analyzing the pathways in which it participates. These assays provide crucial kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), which describe the enzyme's affinity for the substrate and its catalytic efficiency.

The degradation of this compound is a key step in the histidine utilization pathway in some organisms. nih.gov Formylglutamate amidohydrolase (FGase) from Pseudomonas putida catalyzes the hydrolysis of N-formyl-L-glutamate to produce L-glutamate and formate. nih.gov The activity of this enzyme can be measured using the coupled spectrophotometric assay described previously, which follows NADH production at 340 nm. tamu.edu

Similarly, researchers have identified and characterized an N-formyl-L-glutamate deformylase from Pseudomonas aeruginosa (Pa5091). tamu.edu Kinetic analysis of this enzyme was performed by monitoring the disappearance of the substrate's formyl group resonance in NMR spectra and by quantifying formate production using the formate dehydrogenase-coupled assay. tamu.edu These assays are critical for confirming enzyme function and understanding substrate specificity. For example, studies have shown that some enzymes are highly specific for the L-enantiomer, with no detectable turnover for N-formyl-D-glutamate. tamu.edu

Table 4: Kinetic Parameters of Enzymes Acting on N-Formyl-glutamate

Enzyme Organism Substrate Kₘ (mM) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹) Specific Activity Reference
Formylglutamate amidohydrolase (FGase) Pseudomonas putida N-Formyl-L-glutamate 14 - - 100 µmol/min/mg nih.gov
d-aminoacylase (Bb3285) Bordetella bronchiseptica N-Formyl-D-glutamate 0.38 2200 5.8 x 10⁶ - nih.gov

Broader Biological and Chemical Significance of N Formyl L Glutamic Acid in Research

Contribution to Nitrogen Assimilation and Amino Acid Homeostasis

N-Formyl-L-glutamic acid is a key intermediate in the catabolism of L-histidine, linking it to L-glutamate metabolism. In several bacteria, the breakdown of L-histidine proceeds through a series of enzymatic steps to yield N-formimino-L-glutamate. acs.orgacs.org This compound is then converted to this compound and ammonia (B1221849) by the enzyme N-formimino-L-glutamate iminohydrolase (HutF). acs.orgebi.ac.uk Subsequently, N-formyl-L-glutamate deformylase (HutG) hydrolyzes this compound to produce L-glutamate and formate (B1220265). acs.orgebi.ac.uk

This pathway is significant for nitrogen assimilation as it liberates ammonia, which can then be incorporated into other molecules. Furthermore, the production of L-glutamate, a central molecule in amino acid metabolism, directly contributes to the cellular pool of this important amino acid. wikipedia.org Glutamate (B1630785) serves as a precursor for the synthesis of other amino acids and plays a crucial role in the disposal of excess nitrogen. wikipedia.org The conversion of histidine to glutamate via this compound highlights a metabolic link that is vital for maintaining the balance of amino acid concentrations, or amino acid homeostasis, within the cell.

Involvement in Cofactor Biosynthesis and Cellular Regulation

This compound plays a role in one-carbon metabolism through its interaction with the folate cycle. In some metabolic routes, the formyl group from this compound can be transferred to tetrahydrofolate (THF), a crucial cofactor in the biosynthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. libretexts.org Specifically, the reaction involving 5-formyltetrahydrofolate and L-glutamate can yield this compound and tetrahydrofolate. uniprot.org This positions this compound as a donor of one-carbon units, which are fundamental for various biosynthetic pathways. creative-proteomics.com

The formylation process itself, the addition of a formyl group, is a significant post-translational modification that can regulate protein function. creative-proteomics.com While the direct formylation of proteins often involves N-formylmethionine at the N-terminus, particularly in bacteria, the study of N-formylated compounds like this compound provides insights into the broader implications of formylation in cellular processes. creative-proteomics.comwikipedia.org For instance, formylation can compete with other modifications like acetylation on lysine (B10760008) residues in histones, potentially influencing chromatin structure and gene expression. wikipedia.orgpnas.org

Role in Microbial Physiology and Metabolic Adaptations

This compound is a metabolite found across all domains of life, from bacteria to humans. hmdb.cafoodb.ca Its presence and metabolism are particularly well-studied in bacteria like Pseudomonas putida and Pseudomonas aeruginosa, where it is part of the histidine utilization (hut) pathway. ebi.ac.uktamu.edu The existence of this pathway allows these microorganisms to use L-histidine as a source of carbon and nitrogen, demonstrating a key metabolic adaptation to different nutrient environments.

Interestingly, in P. aeruginosa, two alternative pathways exist for the degradation of N-formimino-L-glutamate to L-glutamate. acs.orgtamu.edu One of these pathways proceeds through the formation of this compound. acs.orgtamu.edu The reason for this metabolic redundancy is not yet fully understood but suggests that the ability to process this compound may confer a selective advantage under specific physiological conditions. acs.orgtamu.edu The enzymes involved in this pathway, such as N-formimino-L-glutamate iminohydrolase and N-formyl-L-glutamate deformylase, are specific to this metabolic route and have been characterized in detail. acs.orgtamu.edu

Exploration as a Metabolic Biomarker in Biochemical Research Models

There is growing interest in using this compound as a potential metabolic biomarker in various research models. Metabolomics studies, which involve the comprehensive analysis of small molecules in biological systems, have identified this compound in different contexts. For example, it has been detected in studies analyzing the metabolic profiles of human samples and is listed in the Human Metabolome Database (HMDB). hmdb.cametabolomicsworkbench.orghmdb.ca

Its presence has also been noted in food products such as chicken and pork, suggesting it could serve as a biomarker for the consumption of these foods. hmdb.cafoodb.ca In clinical research, alterations in amino acid metabolism are often associated with disease states. For instance, a study on non-small cell lung cancer (NSCLC) with diabetes mellitus identified changes in the levels of several amino acids and their derivatives, highlighting the potential of such metabolites as disease biomarkers. frontiersin.org Although this particular study focused on other formylated compounds like N-Formyl-L-aspartate and L-formylkynurenine, it underscores the relevance of monitoring formylated amino acids in disease-related metabolic shifts. frontiersin.org The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise quantification of amino acids and their derivatives, including this compound, in complex biological samples. tmiclinode.comresearchgate.net

Relevance in the Study of N-Formylated Peptides and Proteins

The study of this compound is relevant to the broader field of N-formylated peptides and proteins. N-formylation is a post-translational modification where a formyl group is added to a molecule. creative-proteomics.com In bacteria, protein synthesis is initiated with N-formylmethionine (fMet). wikipedia.orgdrugbank.com Peptides containing fMet at their N-terminus can be released from bacteria and act as potent chemoattractants for immune cells, playing a role in the innate immune response. mdpi.comfrontiersin.org

While this compound itself is an amino acid derivative rather than a peptide, its study contributes to understanding the chemical properties and biological recognition of N-formylated molecules. The formyl group can significantly alter the structure and function of a molecule. creative-proteomics.com Research into the synthesis and biological activity of N-formylated compounds provides a foundation for understanding how these modifications are involved in cellular signaling and protein regulation. mdpi.com Furthermore, N-formylation has been observed on lysine residues of histone proteins, suggesting a role in epigenetic regulation that may be analogous to other modifications like acetylation and methylation. wikipedia.orgpnas.org

Potential Applications in Bioremediation and Industrial Biocatalysis Research

Research into the enzymes that metabolize this compound has potential applications in bioremediation and industrial biocatalysis. The enzymes of the histidine utilization pathway in microorganisms like Pseudomonas are highly specific. tamu.edu For example, N-formyl-L-glutamate deformylase (also known as formylglutamate amidohydrolase) from Pseudomonas putida specifically hydrolyzes this compound to L-glutamate and formate. ebi.ac.uk

This high specificity makes these enzymes attractive candidates for use as biocatalysts in industrial processes. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in green chemistry as it often allows for milder reaction conditions and higher selectivity compared to traditional chemical synthesis. acs.org Enzymes involved in amino acid metabolism could be engineered or used directly for the production of valuable amino acids or their derivatives. For instance, research has explored the use of various enzymes, including proteases, for the synthesis of protected amino acid building blocks like α-benzyl L-glutamate. frontiersin.org The study of enzymes like N-carbamoyl-L-amino-acid hydrolase, which can act on N-formyl-L-methionine and other derivatives, also contributes to the toolbox of enzymes available for biocatalytic applications. uniprot.org While direct applications of this compound metabolism in bioremediation are not yet established, the principle of using microbial pathways to degrade specific compounds is central to this field.

Q & A

Q. How can N-Formyl-L-glutamic acid be identified and characterized in enzymatic degradation pathways?

this compound (FGlu) is a key intermediate in L-histidine degradation. To identify FGlu, researchers employ enzymatic assays coupled with chromatographic separation (e.g., HPLC or TLC) and spectroscopic validation (NMR, IR). For example, Tabor and Mehler (1954) isolated FGlu during histidine catabolism using enzymatic digestion followed by acid precipitation and crystallization . Confirmatory characterization requires comparing retention times, spectral signatures, and co-elution with synthetic standards.

Q. What experimental methodologies are used to study FGlu’s role in folate-dependent one-carbon metabolism?

FGlu interacts with tetrahydrofolate (THF) derivatives to transfer formyl groups. Researchers use isotopic labeling (e.g., 14^{14}C-formate) and enzyme kinetics assays (e.g., formiminotransferase activity) to track formyl group transfer. Tabor and Wyngarden (1959) demonstrated FGlu’s conversion to 10-formyl-THF via formiminotetrahydrofolate, quantified via spectrophotometric assays monitoring absorbance changes at 290 nm .

Q. How is FGlu synthesized for in vitro studies?

FGlu is synthesized enzymatically via formylation of L-glutamic acid using formyltransferase enzymes (e.g., from Pseudomonas putida). Alternatively, chemical synthesis involves reacting L-glutamic acid with formic acid under acidic conditions. Purity is validated via melting point analysis, chiral HPLC, and 1^{1}H NMR to confirm the absence of α/β polymorphic contamination .

Advanced Research Questions

Q. How do polymorphic transformations of L-glutamic acid derivatives (e.g., FGlu) affect crystallization kinetics?

The solvent-mediated transformation of L-glutamic acid polymorphs (α → β) involves dissolution-recrystallization dynamics. For FGlu, population balance modeling (PBM) integrates dissolution rates of metastable forms and nucleation/growth kinetics of stable crystals. In situ monitoring via Raman spectroscopy and ATR-FTIR tracks polymorphic fractions, while FBRM/PVM quantifies crystal size distribution changes. Schoell et al. (2006) identified β-form growth as rate-limiting, with temperature-dependent kinetics .

Q. What strategies resolve contradictions in FGlu’s metabolic flux under varying pH or cofactor availability?

Conflicting data on FGlu’s metabolic turnover (e.g., in folate-deficient systems) are addressed via kinetic isotope effect (KIE) studies and computational flux balance analysis. For example, 13^{13}C-labeled FGlu can trace formyl group incorporation into purines or thymidylate. Contrasting results may arise from pH-sensitive enzyme activity (e.g., formylglutamate amidohydrolase), requiring controlled in vitro assays at physiological pH 7.4 ± 0.2 .

Q. How is FGlu’s interaction with folate derivatives quantified in complex biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with multiple reaction monitoring (MRM) quantifies FGlu-folate adducts. Marti-Arbona et al. (2006) annotated FGlu deiminase activity using X-ray crystallography (PDB: 2HX4) and enzyme-substrate docking simulations to identify binding affinities. Competitive inhibition assays with structural analogs (e.g., 10-formyldihydrofolic acid) further validate specificity .

Q. What experimental designs validate FGlu’s role in modulating carcinogen-induced metabolic perturbations?

Diethylnitrosamine (DEN) exposure increases urinary FGlu excretion, likely via interference with carbon metabolism enzymes. Researchers use B6-deficient rodent models to amplify FGlu accumulation, coupled with metabolomic profiling (GC-MS/LC-MS) of liver homogenates. Statistical validation via PCA or PLS-DA distinguishes FGlu’s role from confounding variables (e.g., dietary protein levels) .

Methodological Challenges and Solutions

Q. How are FGlu’s α/β polymorphic impurities controlled during synthesis?

Impurities arise from incomplete formylation or solvent-mediated recrystallization. Strategies include:

  • Seeding : Introducing β-form crystals to suppress α-form nucleation.
  • Temperature Gradients : Isothermal crystallization at 25–40°C minimizes metastable α-form persistence .
  • In-Line Monitoring : Raman spectroscopy detects polymorphic transitions in real time, enabling corrective adjustments .

Q. What computational tools model FGlu’s enzymatic kinetics in multi-substrate systems?

Michaelis-Menten parameters (KmK_m, VmaxV_{max}) for FGlu-metabolizing enzymes (e.g., formylglutamate deiminase) are derived via global fitting of progress curves using software like KinTek Explorer. Molecular dynamics (MD) simulations (e.g., GROMACS) predict substrate-enzyme binding modes, validated by mutagenesis (e.g., active-site alanine scanning) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.